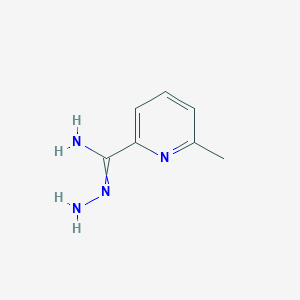

6-Methylpyridine-2-carbohydrazonamide

説明

特性

分子式 |

C7H10N4 |

|---|---|

分子量 |

150.18 g/mol |

IUPAC名 |

N'-amino-6-methylpyridine-2-carboximidamide |

InChI |

InChI=1S/C7H10N4/c1-5-3-2-4-6(10-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |

InChIキー |

KKTXXWWDCWQZBE-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC=C1)C(=NN)N |

製品の起源 |

United States |

An In-depth Technical Guide to 6-Methylpyridine-2-carbohydrazonamide: Structure, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 6-methylpyridine-2-carbohydrazonamide, a pyridine derivative with notable potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the compound's chemical identity, its physical characteristics, a proposed synthetic pathway rooted in established chemical principles, and its emerging applications, particularly in the development of novel anticancer agents.

Chemical Structure and Identification

6-Methylpyridine-2-carbohydrazonamide, also referred to as a picolinohydrazonamide derivative, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a carbohydrazonamide group at the 2-position. The carbohydrazonamide functional group is an amidrazone, which imparts unique chemical properties and biological activities to the molecule.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 6-methylpyridine-2-carbohydrazonamide |

| Molecular Formula | C₇H₁₀N₄ |

| Canonical SMILES | CC1=NC(=CC=C1)C(=N)N |

The structural arrangement of the pyridine ring, a common scaffold in pharmaceuticals, combined with the carbohydrazonamide moiety, suggests a high potential for this molecule to interact with biological targets.

Physicochemical Properties

While extensive experimental data for 6-methylpyridine-2-carbohydrazonamide is not widely published, its physical properties can be inferred based on its structural similarity to related compounds like 6-methylpyridine-2-carboxamide and general principles of organic chemistry.

| Property | Predicted Value/Characteristic |

| Molecular Weight | 150.18 g/mol |

| Appearance | Likely a crystalline solid at room temperature |

| Melting Point | Expected to be a solid with a distinct melting point |

| Solubility | Expected to have some solubility in polar organic solvents |

| pKa | The pyridine nitrogen is basic, and the amidine group has a high pKa |

A comprehensive experimental characterization of these properties is a crucial step in any drug development program involving this molecule.

Synthesis Protocol: A Proposed Pathway

Proposed Synthesis of 6-Methylpyridine-2-carbohydrazonamide

This proposed synthesis is a two-step process starting from the commercially available 2-amino-6-methylpyridine.

Step 1: Synthesis of 6-Methyl-2-pyridinecarbonitrile

This step involves a Sandmeyer-type reaction to convert the amino group of 2-amino-6-methylpyridine into a nitrile group.

-

Reactants: 2-amino-6-methylpyridine, sodium nitrite, hydrochloric acid, copper(I) cyanide.

-

Procedure:

-

2-amino-6-methylpyridine is diazotized by reacting it with sodium nitrite in the presence of a strong acid like hydrochloric acid at a low temperature (0-5 °C).

-

The resulting diazonium salt is then treated with a solution of copper(I) cyanide.

-

The reaction mixture is carefully neutralized, and the product, 6-methyl-2-pyridinecarbonitrile, is extracted using an organic solvent.

-

The crude product is purified by a suitable method such as column chromatography or recrystallization.

-

Step 2: Synthesis of 6-Methylpyridine-2-carbohydrazonamide

This step involves the direct addition of hydrazine to the nitrile group of 6-methyl-2-pyridinecarbonitrile to form the desired carbohydrazonamide.

-

Reactants: 6-Methyl-2-pyridinecarbonitrile, hydrazine hydrate.

-

Procedure:

-

6-Methyl-2-pyridinecarbonitrile is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is heated under reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product, 6-methylpyridine-2-carbohydrazonamide, is expected to precipitate.

-

The solid product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

-

Caption: Proposed two-step synthesis of 6-Methylpyridine-2-carbohydrazonamide.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[] The introduction of a carbohydrazonamide functional group can further enhance the therapeutic potential of the molecule.

Anticancer Activity

Recent research has highlighted the potential of picolinohydrazonamide derivatives, including 6-methylpyridine-2-carbohydrazonamide (referred to as L2 in some literature), as ligands for the formation of metal complexes with significant anticancer properties.[2] Specifically, copper coordination compounds of this ligand have been reported to exhibit anticancer activity.[2] The mechanism of action is likely related to the ability of the complex to interact with biological macromolecules, such as DNA or specific enzymes, leading to the inhibition of cancer cell growth.

Caption: Role of 6-Methylpyridine-2-carbohydrazonamide in forming anticancer copper complexes.

Other Potential Biological Activities

Derivatives of pyridine and hydrazones are known to possess a broad spectrum of pharmacological activities, including:

-

Antibacterial and Antifungal Activity: Many pyridine-containing compounds have demonstrated efficacy against various microbial pathogens.[3]

-

Antitubercular Activity: Pyridine-4-carbohydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis, and its derivatives are actively being explored for new anti-TB agents.[4]

-

Anti-inflammatory and Analgesic Effects: The pyridine nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

The carbohydrazonamide moiety in 6-methylpyridine-2-carbohydrazonamide makes it a subject of interest for screening against a wide array of diseases.

Conclusion

6-Methylpyridine-2-carbohydrazonamide is a promising heterocyclic compound with significant potential in drug discovery and development. While detailed experimental data on this specific molecule is still emerging, its structural features and the known biological activities of related compounds strongly suggest its utility, particularly in the synthesis of novel anticancer agents. The proposed synthetic pathway provides a clear and efficient route for its preparation, enabling further investigation into its chemical and biological properties. As research in this area continues, 6-methylpyridine-2-carbohydrazonamide and its derivatives may prove to be valuable assets in the development of new and effective therapeutics.

References

-

IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

-

PubMed. (2025, July 4). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Retrieved from [Link]

-

PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Retrieved from [Link]

-

Googleapis.com. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

Sources

- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Electronic Properties and Dipole Moment of 6-Methylpyridine-2-carbohydrazonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Electronic Properties and Dipole Moment in Drug Discovery

The electronic landscape of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. For a molecule like 6-Methylpyridine-2-carbohydrazonamide, which incorporates a pyridine ring, a common scaffold in medicinal chemistry, understanding its electronic characteristics is paramount.[1] The distribution of electron density, orbital energies, and the overall molecular polarity, quantified by the dipole moment, govern a molecule's interactions with biological targets.

The dipole moment (µ) , a vector quantity, indicates the separation of positive and negative charge centers within a molecule. It is a key factor in:

-

Solubility and Permeability: A molecule's polarity influences its ability to dissolve in physiological fluids and traverse cellular membranes.

-

Receptor Binding: The electrostatic potential on the molecular surface, a direct consequence of the charge distribution, dictates how the molecule will orient itself within a receptor's binding pocket. Non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, are highly dependent on these electronic features.

-

Metabolic Stability: The reactivity of a molecule, and thus its susceptibility to metabolic enzymes, is linked to its electronic properties.

The electronic properties , including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into a molecule's reactivity and stability.[2] The HOMO-LUMO energy gap is a measure of the molecule's excitability and its ability to participate in charge-transfer interactions.[3]

This guide will provide the necessary protocols to elucidate these crucial parameters for 6-Methylpyridine-2-carbohydrazonamide, thereby facilitating its potential development as a therapeutic agent.

Synthesis and Structural Characterization: The Foundational First Step

Prior to any investigation of electronic properties, the synthesis and unambiguous structural confirmation of 6-Methylpyridine-2-carbohydrazonamide are essential.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process, starting from commercially available materials.

Caption: Proposed synthesis of 6-Methylpyridine-2-carbohydrazonamide.

Experimental Protocol: Synthesis

-

Esterification: To a solution of 6-methylpyridine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 6-methylpicolinate.

-

Hydrazinolysis: Dissolve methyl 6-methylpicolinate in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture to room temperature. The product, 6-methylpyridine-2-carbohydrazide, should precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Guanidylation: The conversion of the hydrazide to the carbohydrazonamide (an amidinohydrazine) can be achieved by reacting the 6-methylpyridine-2-carbohydrazide with a suitable guanylating agent, such as cyanamide, under appropriate conditions. This step may require optimization of solvent, temperature, and pH.

Structural Elucidation

The synthesized compound must be rigorously characterized to confirm its identity and purity.

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To confirm the presence of all protons and carbons in their expected chemical environments. The number of signals, their splitting patterns, and integration will provide definitive structural information. |

| FT-IR Spectroscopy | To identify characteristic functional groups, such as the N-H, C=O, and C=N vibrations of the carbohydrazonamide moiety and the pyridine ring vibrations. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. |

| Single-Crystal X-ray Diffraction | If suitable crystals can be obtained, this technique provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is also invaluable for validating computational models.[4] |

Experimental Determination of the Dipole Moment

The experimental determination of the dipole moment of a polar molecule in a nonpolar solvent is a well-established technique.[5][6] The method relies on measuring the change in the dielectric constant of a solution with varying concentrations of the polar solute.

Theoretical Background

The total molar polarization (P) of a substance is a sum of the orientation polarization (P_o) and the distortion polarization (P_d), which includes electronic and atomic polarizations. The Debye equation relates the total molar polarization to the dipole moment (µ) and the molecular polarizability (α):

P = P_o + P_d = (4πN_A / 3) * (α + µ² / 3kT)

where N_A is Avogadro's number, k is the Boltzmann constant, and T is the absolute temperature.

By measuring the dielectric constant and density of solutions of 6-Methylpyridine-2-carbohydrazonamide in a nonpolar solvent (e.g., benzene or cyclohexane) at different concentrations, the molar polarization of the solute at infinite dilution can be determined.[7]

Experimental Workflow

Caption: Experimental workflow for determining the dipole moment.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of solutions of 6-Methylpyridine-2-carbohydrazonamide in a high-purity nonpolar solvent (e.g., cyclohexane) with accurately known mole fractions.

-

Dielectric Constant Measurement: Measure the capacitance of a dielectric cell filled with air, the pure solvent, and each of the solutions using a high-precision LCR meter. The dielectric constant is calculated from the ratio of the capacitance of the solution to that of air.[7]

-

Density Measurement: Determine the density of the pure solvent and each solution using a pycnometer or a vibrating tube densitometer.

-

Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using an Abbe refractometer.

-

Data Analysis:

-

Calculate the molar polarization of the solute at infinite dilution (P₂) using appropriate equations (e.g., Guggenheim's method).

-

Calculate the molar refraction of the solute (R₂) from the refractive index data.

-

Determine the orientation polarization (P_o = P₂ - R₂).

-

Calculate the dipole moment using the equation: µ = 0.0128 * sqrt(P_o * T) Debye.

-

Computational Investigation of Electronic Properties and Dipole Moment

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate the electronic properties and dipole moment of molecules.[8][9] These calculations can complement experimental findings and provide deeper insights into the electronic structure.

Choice of Computational Method

For organic molecules containing N, O, and C, DFT methods with a suitable basis set offer a good balance of accuracy and computational cost.[2]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimization and electronic property calculations of organic molecules.[10]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for more flexibility in the description of bonding electrons.

Computational Workflow

Caption: Computational workflow for electronic property analysis.

Step-by-Step Protocol:

-

Geometry Optimization: The initial 3D structure of 6-Methylpyridine-2-carbohydrazonamide is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are dependent on the molecular geometry.[11]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Electronic Property Calculations:

-

HOMO and LUMO: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[3] The spatial distribution of these orbitals can be visualized to identify the regions of the molecule involved in electron donation and acceptance.

-

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It reveals the regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions.[3]

-

Dipole Moment: The dipole moment vector and its magnitude are calculated from the electron density distribution. This provides a theoretical value that can be compared with experimental results.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[11]

-

Data Synthesis and Interpretation

A comprehensive understanding of the electronic properties and dipole moment of 6-Methylpyridine-2-carbohydrazonamide is achieved by integrating the experimental and computational data.

| Property | Experimental Data | Computational Data | Interpretation and Significance |

| Dipole Moment (µ) | Magnitude in Debye | Magnitude and vector components | A higher dipole moment suggests greater polarity, which will influence solubility, membrane permeability, and dipole-dipole interactions with a biological target. The direction of the dipole vector indicates the overall charge separation in the molecule. |

| HOMO Energy | (Can be estimated from electrochemical measurements) | Energy in eV or Hartrees | Represents the electron-donating ability of the molecule. A higher HOMO energy indicates a greater tendency to donate electrons. |

| LUMO Energy | (Can be estimated from electrochemical measurements) | Energy in eV or Hartrees | Represents the electron-accepting ability of the molecule. A lower LUMO energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | (Related to the lowest energy electronic transition in UV-Vis spectroscopy) | Energy difference in eV | A smaller gap suggests higher reactivity and lower kinetic stability. It is also related to the color and photophysical properties of the molecule. |

| Molecular Electrostatic Potential (MEP) | (Indirectly probed through intermolecular interactions) | 3D color-coded map | Identifies potential sites for electrophilic and nucleophilic attack, as well as hydrogen bond donors and acceptors. This is critical for predicting binding modes with a receptor. |

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive characterization of the electronic properties and dipole moment of 6-Methylpyridine-2-carbohydrazonamide. By following the detailed experimental and computational protocols, researchers can generate the critical data needed to understand the fundamental physicochemical properties of this molecule. This knowledge is indispensable for rational drug design and for predicting the behavior of this compound in biological systems.

Future work should focus on correlating these fundamental properties with in vitro and in vivo biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that link the electronic parameters and dipole moment to therapeutic efficacy and toxicity.[12] Such studies will ultimately guide the optimization of 6-Methylpyridine-2-carbohydrazonamide and its analogs as potential drug candidates.

References

-

Kansız, S. (2025). DFT and Topological Insights into the Structural and Reactive Features of a Pyridine Based Hydrazone. ResearchGate. [Link]

-

Longdom Publishing. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

-

Lokshina, V., et al. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. [Link]

-

ScienceDirect. (2025). Hydrazones derivatives from halo-pyridinol: Synthesis and DFT-based theoretical exploration. [Link]

-

DIPOLE MOMENT. (n.d.). [Link]

-

Zampella, G., & De Gioia, L. (n.d.). COMPUTATIONAL ORGANIC CHEMISTRY. EOLSS. [Link]

-

Sonadevi, S., et al. (2024). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis Online. [Link]

-

Renningholtz, T., et al. (2024). Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry. [Link]

-

Dipole Moment Expt. (n.d.). [Link]

-

MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. [Link]

-

DergiPark. (2023). Synthesis and Spectroscopic Characterization of Novel Pyridine-based N-acyl Hydrazone Derivatives and Molecular Docking Studies on Glucosamine-6-Phosphate. [Link]

-

The dipole moments and molecular structure of formyl and acetyl compounds. (n.d.). [Link]

-

Lindic, M. M., et al. (2018). Determination of excited state dipole moments in solution via thermochromic methods. PMC. [Link]

-

ResearchGate. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. [Link]

-

Brédas, J.-L. (2023). Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials. ACS Publications. [Link]

-

Belaidi, S., & Kerassa, A. (2024). Study by computational methods of the electronic structure of a series of organic molecules and their charge transfer complexes. ResearchGate. [Link]

-

ResearchGate. (n.d.). 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide-oxalohydrazide (1:1): X-ray structure and DFT calculations. [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. [Link]

-

ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. [Link]

-

Wikipedia. (n.d.). Carbohydrazide. [Link]

-

Ataman Kimya. (n.d.). Carbohydrazide. [Link]

-

Khan, I., et al. (2023). N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. PMC. [Link]

-

PubMed. (2015). Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. [Link]

-

Begum, T., et al. (2010). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. [Link]

-

NextSDS. (n.d.). 6-amino-N-methylpyridine-2-carboxamide. [Link]

-

PubChemLite. (n.d.). 6-methylpyridine-2-carboxamide (C7H8N2O). [Link]

-

ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

-

ResearchGate. (n.d.). Reaction of carbohydrazide with 1,2-dicarbonyl compounds. [Link]

-

ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

-

IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

- Google Patents. (n.d.).

-

Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

-

PMC. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 6. sfu.ca [sfu.ca]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. eolss.net [eolss.net]

- 10. The Black Sea Journal of Sciences » Submission » Synthesis and Spectroscopic Characterization of Novel Pyridine-based N-acyl Hydrazone Derivatives and Molecular Docking Studies on Glucosamine-6-Phosphate [dergipark.org.tr]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. tandfonline.com [tandfonline.com]

Application Note: Synthesis and Isolation Protocol for 6-Methylpyridine-2-carbohydrazonamide

Document ID: AN-884-2026 Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Compound CAS: 18895-94-8

Introduction and Mechanistic Rationale

6-Methylpyridine-2-carbohydrazonamide (also referred to as 6-methylpicolinimidohydrazide) is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of fused pyrimidine derivatives, which are actively investigated as selective AKT (Protein Kinase B) inhibitors for oncology applications [1]. The PI3K/AKT signaling pathway is frequently overactivated in various malignancies, making the efficient and scalable synthesis of these intermediates paramount for drug development [1].

The synthesis of this amidrazone relies on the direct nucleophilic addition of hydrazine to an electrophilic nitrile. As a Senior Application Scientist, I emphasize that the success of this protocol hinges on proper solvent selection and stoichiometric control. A protic solvent is required to facilitate the necessary proton transfers during the addition intermediate phase, while an excess of the nucleophile prevents the formation of unwanted bis-adducts.

Experimental Workflow

Below is the logical progression of the synthesis, from reagent combination to multi-crop isolation.

Synthesis and isolation workflow for 6-Methylpyridine-2-carbohydrazonamide.

Reagent and Stoichiometry Data

The following table summarizes the quantitative requirements for a standard ~100 mmol scale reaction [1].

| Reagent / Material | Role | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Methylpyridine-2-carbonitrile | Starting Material | 118.14 | 11.97 g | 101.4 | 1.0 |

| Hydrazine hydrate (30% w/w) | Nucleophile | 50.06 | 36.3 mL | ~304.0 | 3.0 |

| Ethanol (Absolute) | Solvent | 46.07 | 25.0 mL | - | - |

| Deionized Water | Anti-solvent | 18.02 | As needed | - | - |

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; the physical state changes (dissolution followed by delayed precipitation) serve as visual confirmation of reaction progress.

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with 11.97 g (101.4 mmol) of 6-methylpyridine-2-carbonitrile.

-

Add 25 mL of ethanol to the flask and stir until the solid is completely dissolved.

-

Causality/Expertise: Ethanol is chosen over aprotic solvents (like DCM or THF) because its protic nature stabilizes the highly polar transition state during the nucleophilic attack of the hydrazine on the nitrile carbon. Furthermore, it provides an ideal solubility profile where the starting material is soluble, but the resulting amidrazone product exhibits lower solubility, driving precipitation.

-

Step 2: Nucleophilic Addition

-

While stirring at room temperature (20–25 °C), incrementally add 36.3 mL of 30% aqueous hydrazine hydrate .

-

Causality/Expertise: A 3.0 molar equivalent excess of hydrazine is utilized. This vast excess serves two purposes: it drives the equilibrium of the addition reaction to completion, and it suppresses the formation of complex bis-amidrazone dimers that can occur if the newly formed amidrazone product attacks unreacted nitrile.

-

-

Seal the flask lightly (to prevent solvent evaporation while allowing any minimal off-gassing) and stir the reaction mixture continuously for 24 hours at room temperature [1].

-

Causality/Expertise: Ambient temperature is sufficient due to the high nucleophilicity of hydrazine. Heating is avoided to prevent the thermal decomposition of hydrazine and to minimize the risk of unwanted side-reactions (such as hydrolysis of the nitrile to an amide).

-

Step 3: Primary Isolation (Crop 1)

-

After 24 hours, observe the reaction mixture. A distinct crystalline precipitate should be present.

-

Filter the mixture through a sintered glass funnel under vacuum.

-

Collect the solid cake. This primary precipitate (Crop 1) typically yields highly pure product (e.g., ~1.45 g depending on exact crystallization kinetics) [1]. Retain the mother liquor (filtrate) for secondary recovery.

Step 4: Secondary Recovery (Crop 2)

-

Transfer the filtrate to a rotary evaporator.

-

Evaporate the solvent under reduced pressure until the total volume is reduced to approximately one-third (1/3) of its original volume [1].

-

Causality/Expertise: Concentrating the filtrate removes the ethanol, leaving behind a highly concentrated aqueous hydrazine mixture containing the remaining dissolved product.

-

-

Dilute the concentrated filtrate with deionized water.

-

Causality/Expertise: Water acts as an anti-solvent for the organic amidrazone. The sudden increase in polarity forces the remaining 6-Methylpyridine-2-carbohydrazonamide to crash out of solution.

-

-

Filter the newly formed precipitate under vacuum.

-

Combine Crop 1 and Crop 2, and dry thoroughly under high vacuum at 40 °C to constant weight to afford the final product.

References

- European Patent Office. (2010). FUSED PYRIMIDINES AS AKT INHIBITORS (Patent No. EP 2396331 B1 / EP 2396330 B1). Google Patents.

Application Note: 6-Methylpyridine-2-carbohydrazonamide as a Versatile Tridentate Chelating Ligand

Introduction: The Strategic Advantage of NNN-Tridentate Ligands

In the vast landscape of coordination chemistry, the design and application of chelating ligands are paramount to tailoring the properties of metal complexes for specific functions. Among these, tridentate ligands, which bind to a central metal ion through three donor atoms, offer a unique balance of stability and reactivity. This guide focuses on 6-Methylpyridine-2-carbohydrazonamide, a member of the pyridine-hydrazone class of ligands, which has garnered significant interest for its versatile coordination capabilities.

6-Methylpyridine-2-carbohydrazonamide is an NNN-tridentate ligand, meaning it coordinates to a metal center through three nitrogen atoms: the pyridine nitrogen, the azomethine nitrogen, and the terminal amino nitrogen of the hydrazonamide group. This coordination mode imparts considerable stability to the resulting metal complexes. The presence of the pyridine ring provides a rigid backbone, while the hydrazone linkage offers electronic versatility through its conjugated system. The methyl group at the 6-position of the pyridine ring can also introduce steric hindrance, influencing the geometry and reactivity of the metal complex. The unique structural and electronic properties of pyridine-hydrazone ligands make their metal complexes promising candidates for applications in catalysis, materials science, and medicinal chemistry, particularly as antimicrobial and anticancer agents.[1][2][3][4][5]

This document provides a comprehensive overview of the synthesis of 6-Methylpyridine-2-carbohydrazonamide, the preparation of its metal complexes, detailed characterization protocols, and an application example showcasing its potential in antimicrobial research.

Part 1: Synthesis of 6-Methylpyridine-2-carbohydrazonamide Ligand

The synthesis of 6-Methylpyridine-2-carbohydrazonamide is typically achieved through a condensation reaction between 6-methylpyridine-2-carbonitrile and hydrazine hydrate. This reaction is a classic example of nucleophilic addition of the hydrazine to the nitrile carbon, followed by intramolecular cyclization and rearrangement to form the carbohydrazonamide product.

Protocol 1: Synthesis of 6-Methylpyridine-2-carbohydrazonamide

Materials:

-

6-methylpyridine-2-carbonitrile

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 6-methylpyridine-2-carbonitrile in 50 mL of absolute ethanol.

-

To this solution, add 20 mmol of hydrazine hydrate dropwise while stirring.

-

Attach the reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Place the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator under vacuum.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a moderate reflux temperature.

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the nitrile starting material.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Cooling and Precipitation: The product is less soluble in cold ethanol, allowing for its isolation by precipitation and filtration.

Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of 6-Methylpyridine-2-carbohydrazonamide.

Part 2: Synthesis of a [Cu(II)(6-Methylpyridine-2-carbohydrazonamide)Cl₂] Complex

The synthesized ligand can be readily complexed with various transition metal salts. The following protocol describes the synthesis of a copper(II) complex, which is a common choice for initial studies due to the well-defined coordination chemistry and interesting biological activities of copper complexes.[3][5][6][7]

Protocol 2: Synthesis of the Copper(II) Complex

Materials:

-

6-Methylpyridine-2-carbohydrazonamide (the ligand, L)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1 mmol of the ligand in 20 mL of warm methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of methanol.

-

Add the copper(II) chloride solution dropwise to the ligand solution while stirring continuously.

-

A change in color and the formation of a precipitate should be observed immediately.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.

-

Collect the solid complex by vacuum filtration.

-

Wash the product with a small amount of methanol and then diethyl ether.

-

Dry the complex in a desiccator.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a suitable solvent for both the ligand and the metal salt, facilitating a homogeneous reaction mixture for complex formation.

-

1:1 Molar Ratio: A 1:1 molar ratio of metal to ligand is used to favor the formation of a mononuclear complex where one ligand molecule coordinates to one metal ion.

-

Stirring at Room Temperature: The complexation reaction is typically fast and exothermic, so prolonged heating is often unnecessary. Stirring ensures thorough mixing and complete reaction.

Chelation Process

Caption: General workflow for the characterization of the ligand and its metal complex.

Part 4: Application in Antimicrobial Studies

Metal complexes of pyridine-hydrazone ligands often exhibit enhanced biological activity compared to the free ligands. [3][5][6][8][9]This is often attributed to the chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening

Materials:

-

Synthesized ligand and copper(II) complex

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Positive control (standard antibiotic)

-

Incubator

Procedure:

-

Prepare sterile nutrient agar plates.

-

Prepare a lawn culture of the test microorganism on the agar plates.

-

Using a sterile cork borer, punch wells of a uniform diameter in the agar.

-

Prepare solutions of the ligand and the complex of known concentrations in DMSO.

-

Add a fixed volume (e.g., 100 µL) of the test solutions, DMSO (negative control), and the standard antibiotic (positive control) into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action for the metal complex.

Conclusion

6-Methylpyridine-2-carbohydrazonamide is a readily synthesizable and versatile NNN-tridentate ligand. Its ability to form stable complexes with a variety of metal ions opens up a wide range of potential applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the rich coordination chemistry of this ligand and to develop novel metal-based compounds with tailored properties for catalysis, materials science, and therapeutic applications.

References

- Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. (n.d.). Rasayan Journal of Chemistry.

- Gichinga, M., et al. (2015). Pyridine-Hydrazones as N,N'-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines. PubMed.

- Gichinga, M., et al. (2015). Pyridine–Hydrazones as N,N′-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines. Organic Letters.

- Synthesis, Characterization and Antimicrobial Studies of a Hydrazide Hydrazone Ligand Derived from 2-Pyridinecarboxaldehyde and 4-Hydroxybenzohydrazide. (2026). RSIS International.

- Gichinga, M., et al. (2015). Pyridine–Hydrazones as N,N′-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylke. ACS Publications.

- Pyridine–hydrazone ligands in enantioselective palladium-catalyzed Suzuki-Miyaura cross–couplings. (n.d.). ResearchGate.

- Wani, W. A., et al. (2020). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry.

- Pyridine‐Hydrazone Ligands in Asymmetric Palladium‐Catalyzed 1,4‐ and 1,6‐Additions of Arylboronic Acids to Cyclic (Di)enones. (n.d.). ResearchGate.

- Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). Journal of Biomolecular Structure and Dynamics.

- Platinum(IV) Complexes with Tridentate, NNC-Coordinating Ligands: Synthesis, Structures, and Luminescence. (n.d.). PMC.

- When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes. (2021). MDPI.

- Avci, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. PubMed.

- Supramolecular Structure and Antimicrobial Activity of Ni(II) Complexes with s-Triazine/Hydrazine Type Ligand. (2023). MDPI.

- Rare-Earth Metal Complexes Supported by A Tridentate Amidinate Ligand: Synthesis, Characterization, and Catalytic Comparison in Isoprene Polymerization. (2024). Inorganic Chemistry.

- Transition metal complexes with tridentate ligands : a variety of properties. (n.d.). ResearchGate.

- Transition Metal Complexes with Tridentate Ligand: Preparation, Spectroscopic Characterization, Thermal Analysis and Structural Studies. (n.d.). Baghdad Science Journal.

- Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. (2022). European Journal of Chemistry.

- The preparation and characterization of some copper(II) Complexes of the 6-methyl-2-formylpyridine thiosemicarbazone and the x-ray crystal structure of the chloro(6-methyl-2-formylpyridinethiosemicabazonato) copper(II) complex. (n.d.). Academia.edu.

- Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. (2020). MDPI.

- Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. (2025). ResearchGate.

- Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. (2020). MDPI.

Sources

- 1. Pyridine-Hydrazones as N,N'-Ligands in Asymmetric Catalysis: Pd(II)-Catalyzed Addition of Boronic Acids to Cyclic Sulfonylketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsisinternational.org [rsisinternational.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. (PDF) The preparation and characterization of some copper(II) Complexes of the 6-methyl-2-formylpyridine thiosemicarbazone and the x-ray crystal structure of the chloro(6-methyl-2-formylpyridinethiosemicabazonato) copper(II) complex [academia.edu]

- 8. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]

- 9. Supramolecular Structure and Antimicrobial Activity of Ni(II) Complexes with s-Triazine/Hydrazine Type Ligand | MDPI [mdpi.com]

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Methylpyridine-2-carbohydrazonamide

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Methylpyridine-2-carbohydrazonamide. This novel pyridine derivative, with potential applications in pharmaceutical development, requires a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] All validation parameters, including specificity, linearity, range, accuracy, precision, and robustness, met the predefined acceptance criteria, demonstrating the method's suitability for its intended purpose.

Introduction

6-Methylpyridine-2-carbohydrazonamide is a heterocyclic compound incorporating a pyridine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[4] The carbohydrazonamide functional group, a derivative of hydrazide, further contributes to the molecule's unique chemical properties and potential biological activity.[5] As with any potential drug candidate, a validated, stability-indicating analytical method is a prerequisite for progression through the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[6][7]

The development of a successful HPLC method for a compound like 6-Methylpyridine-2-carbohydrazonamide presents specific challenges. The presence of the basic pyridine ring (with an estimated pKa between 5 and 6) and the polar carbohydrazonamide group suggests the molecule will be hydrophilic.[8][9] This can lead to poor retention on traditional C18 columns.[10][11] This guide provides a systematic approach to overcoming these challenges, from initial method development to full validation.

Method Development Strategy

The primary objective is to develop a method that provides adequate retention of the analyte, a symmetrical peak shape, and resolution from potential impurities and degradation products.

Physicochemical Properties of 6-Methylpyridine-2-carbohydrazonamide (Estimated)

A thorough understanding of the analyte's properties is the foundation of logical method development.[12] While experimental data for this specific molecule is not widely available, we can infer key properties from its constituent parts.

-

Structure: Comprises a 6-methylpyridine core and a 2-carbohydrazonamide side chain.

-

Polarity: The presence of multiple nitrogen and oxygen atoms, and the ability to form hydrogen bonds, suggests the molecule is polar and hydrophilic.[11]

-

pKa: The pyridine nitrogen is basic, with an estimated pKa in the range of 5.2-6.0.[9] This means the molecule will be protonated and positively charged at a pH below its pKa.

-

UV Absorbance: The pyridine ring is a chromophore. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Based on similar pyridine derivatives, a λmax is anticipated in the 260-280 nm range.

Chromatographic System Selection

-

Mode: Reversed-phase HPLC is the most versatile and widely used mode in pharmaceutical analysis and will be the starting point.[12]

-

Column: A standard C18 column might provide insufficient retention for this polar compound. Therefore, a polar-embedded or polar-endcapped C18 column is a more logical first choice. These columns offer enhanced retention for hydrophilic and basic compounds.[13] An Ascentis RP-Amide or similar phase would be a suitable candidate.

-

Detector: A Photodiode Array (PDA) or UV-Vis detector is appropriate, given the presence of the pyridine chromophore. A PDA detector is preferred during development to assess peak purity.

Mobile Phase Optimization

The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, with a tailing factor close to 1.

-

Aqueous Phase & pH Control: To ensure consistent retention and good peak shape for a basic analyte, the mobile phase pH must be controlled with a buffer. Operating at a pH of around 3.0 (e.g., using a formate or phosphate buffer) will ensure the pyridine nitrogen is consistently protonated, which can improve peak shape by minimizing interactions with residual silanols on the column stationary phase.

-

Organic Modifier: Acetonitrile is generally the preferred organic solvent due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity. A gradient elution will be explored initially to determine the approximate organic solvent concentration needed to elute the compound, followed by optimization to an isocratic method if possible for simplicity and robustness.

Experimental Protocols

Materials and Reagents

-

6-Methylpyridine-2-carbohydrazonamide reference standard (purity >99.5%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (reagent grade)

-

Purified water (18.2 MΩ·cm)

Instrumentation

-

Agilent 1260 Infinity II HPLC system or equivalent, equipped with:

-

Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD)

-

Optimized Chromatographic Conditions

The following conditions were determined to be optimal after the method development phase.

| Parameter | Condition |

| Column | Ascentis RP-Amide, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Composition | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 265 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Diluent | Mobile Phase |

Diagram: HPLC Method Development Workflow

Caption: Logical flow for HPLC method development and subsequent validation.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3]

System Suitability

System suitability tests are performed before any validation run to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area | ≤ 1.0% (for n=6 injections) |

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities. Forced degradation studies were also conducted.

-

Procedure: A solution of 6-Methylpyridine-2-carbohydrazonamide was subjected to stress conditions (acid, base, oxidation, heat, and light).

-

Acceptance Criteria: The main peak should be free from co-eluting peaks, as determined by the PDA peak purity analysis.

Linearity and Range

-

Procedure: A series of at least five concentrations of the reference standard were prepared, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999.

-

The y-intercept should not be significantly different from zero.

-

Accuracy (Recovery)

-

Procedure: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision): Six replicate injections of the analyte at 100% concentration were performed on the same day.

-

Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using different equipment.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

Formula:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

-

Robustness

-

Procedure: The robustness of the method was evaluated by making small, deliberate changes to key chromatographic parameters:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

-

Acceptance Criteria: System suitability parameters must still be met, and the peak area should not change significantly.

Diagram: Inter-relationship of Key Validation Parameters

Caption: Relationship between core validation parameters for a reliable analytical method.

Validation Results Summary

The following table summarizes the results obtained during the validation study.

| Validation Parameter | Result | Acceptance Criteria | Status |

| Specificity | No interference at the analyte retention time | No co-elution | Pass |

| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |

| Range | 50 - 150 µg/mL | 80 - 120% of nominal | Pass |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |

| Precision (Repeatability) | %RSD = 0.8% | ≤ 2.0% | Pass |

| Precision (Intermediate) | %RSD = 1.2% | ≤ 2.0% | Pass |

| LOD | 0.1 µg/mL | Reportable | Pass |

| LOQ | 0.3 µg/mL | Reportable | Pass |

| Robustness | System suitability met under all conditions | System suitability passes | Pass |

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method for the quantitative determination of 6-Methylpyridine-2-carbohydrazonamide has been successfully developed and validated. The method adheres to the requirements of the ICH Q2(R1) guideline, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] The developed method is suitable for routine quality control analysis of 6-Methylpyridine-2-carbohydrazonamide in bulk drug substance and can serve as a foundation for the analysis of finished pharmaceutical dosage forms.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Kumar, P., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

-

Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

-

SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

-

Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

-

ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. helixchrom.com [helixchrom.com]

- 9. helixchrom.com [helixchrom.com]

- 10. resolian.com [resolian.com]

- 11. waters.com [waters.com]

- 12. chromtech.com [chromtech.com]

- 13. Developing HPLC Methods [sigmaaldrich.com]

Application Notes & Protocols: Synthesis and Application of Transition Metal Complexes with 6-Methylpyridine-2-carbohydrazonamide

Foreword for the Researcher

In the dynamic field of coordination chemistry, the design of novel ligands is paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the synthesis of transition metal complexes using 6-Methylpyridine-2-carbohydrazonamide. This ligand, featuring a pyridine ring, a hydrazone moiety, and an amide group, offers a rich coordination environment for a variety of transition metals. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to equip you with the foundational knowledge and practical steps to explore this promising class of compounds.

The Ligand: 6-Methylpyridine-2-carbohydrazonamide

6-Methylpyridine-2-carbohydrazonamide is a versatile chelating agent. The pyridine nitrogen, the imine nitrogen of the hydrazone, and the amide oxygen can all participate in coordination, making it a potential tridentate ligand. The presence of multiple donor sites allows for the formation of stable chelate rings with transition metal ions, influencing the geometry and electronic properties of the resulting complexes.

Rationale for Ligand Selection

The inclusion of a pyridine ring often imparts desirable electronic and steric properties to the resulting metal complexes. The hydrazone functional group is well-established in coordination chemistry for its ability to form stable complexes and for the diverse biological activities associated with its metal chelates, including antimicrobial and anticancer properties.[1][2][3] The methyl group at the 6-position of the pyridine ring can introduce steric hindrance, which may influence the coordination geometry and stability of the complexes.

Synthesis of 6-Methylpyridine-2-carbohydrazonamide

The synthesis of the ligand is the crucial first step. A reliable method involves the reaction of a nitrile with hydrazine hydrate.[4][5] This protocol outlines the synthesis starting from the commercially available 6-Methylpyridine-2-carbonitrile.

Synthesis Workflow

Caption: Workflow for the synthesis of the ligand.

Detailed Protocol: Ligand Synthesis

Materials:

-

6-Methylpyridine-2-carbonitrile (1.0 eq)

-

Hydrazine hydrate (80% solution, 3.0 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methylpyridine-2-carbonitrile (e.g., 5.0 g, 42.3 mmol) in anhydrous ethanol (50 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 7.95 mL, 127 mmol) dropwise over 15 minutes. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain 6-Methylpyridine-2-carbohydrazonamide.

Expected Yield: 75-85%

Characterization: The product can be characterized by:

-

Melting Point: Determination of the melting point range.

-

FT-IR (KBr, cm⁻¹): Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching bands (3100-3400 cm⁻¹) and a C=O stretching band (~1650 cm⁻¹).

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals for the pyridine ring protons, the methyl protons, and the NH and NH₂ protons.

-

¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbons of the pyridine ring, the methyl group, and the carbonyl carbon.

Synthesis of Transition Metal Complexes

This section provides a general protocol for the synthesis of transition metal complexes of 6-Methylpyridine-2-carbohydrazonamide. This procedure can be adapted for various divalent metal salts such as CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, and ZnCl₂.

General Synthesis Workflow

Caption: General workflow for complex synthesis.

Detailed Protocol: Complexation

Materials:

-

6-Methylpyridine-2-carbohydrazonamide (2.0 eq)

-

Transition metal salt (e.g., MCl₂, M = Cu, Ni, Co, Zn) (1.0 eq)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

Ligand Solution: Dissolve 6-Methylpyridine-2-carbohydrazonamide (e.g., 0.30 g, 2.0 mmol) in hot ethanol (20 mL) in a 50 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, 0.17 g, 1.0 mmol) in ethanol (10 mL).

-

Reaction: Add the metal salt solution dropwise to the hot, stirred ligand solution. A change in color and the formation of a precipitate are often observed immediately.

-

Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

-

Isolation: Cool the reaction mixture to room temperature. Collect the colored precipitate by vacuum filtration.

-

Washing: Wash the complex with ethanol to remove any unreacted ligand and metal salt, followed by a wash with diethyl ether.

-

Drying: Dry the complex in a desiccator over anhydrous CaCl₂.

Table 1: Typical Reaction Parameters and Observations

| Metal Ion | Molar Ratio (M:L) | Solvent | Reflux Time (h) | Expected Color of Complex |

| Cu(II) | 1:2 | Ethanol | 3 | Green |

| Ni(II) | 1:2 | Ethanol | 4 | Light Green |

| Co(II) | 1:2 | Methanol | 4 | Pink/Brown |

| Zn(II) | 1:2 | Ethanol | 3 | White |

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complexes and to elucidate their structure.

Spectroscopic and Analytical Techniques

-

Elemental Analysis (C, H, N): Provides the empirical formula of the complex, which helps in determining the metal-to-ligand stoichiometry.

-

Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine if the complex is an electrolyte or non-electrolyte. Low values suggest non-electrolytic nature, indicating that the anions (e.g., chloride) are coordinated to the metal ion.[6]

-

FT-IR Spectroscopy: This is a powerful tool to identify the coordination sites of the ligand.

-

ν(C=N): The band corresponding to the azomethine group is expected to shift to a lower frequency upon coordination to the metal ion, indicating the involvement of the imine nitrogen in bonding.[7]

-

ν(C=O): A shift in the carbonyl stretching frequency can indicate coordination through the amide oxygen.

-

Pyridine Ring Vibrations: Changes in the pyridine ring vibrations can suggest coordination of the pyridine nitrogen.

-

New Bands: The appearance of new bands at lower frequencies can be attributed to M-N and M-O vibrations.

-

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help in determining the geometry of the complex. The d-d transitions for colored complexes (Cu, Ni, Co) are particularly informative.

-

Magnetic Susceptibility: Measurement of the magnetic moment helps in determining the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral vs. square planar for Ni(II)).

-

¹H NMR Spectroscopy (for diamagnetic complexes like Zn(II)): Comparison of the ligand's NMR spectrum with that of its diamagnetic complex can show shifts in proton signals upon coordination.

Table 2: Expected Spectroscopic Data

| Technique | Ligand | Complex | Rationale for Change |

| FT-IR (ν(C=N), cm⁻¹) | ~1640 | Lower frequency | Coordination of azomethine nitrogen to metal |

| FT-IR (Pyridine ring, cm⁻¹) | ~1590, 1470 | Shifted | Coordination of pyridine nitrogen to metal |

| UV-Vis (for Cu(II)) | - | Broad band ~600-700 nm | d-d transitions indicative of distorted octahedral geometry |

Potential Applications

While the specific applications of 6-Methylpyridine-2-carbohydrazonamide complexes require experimental validation, the broader class of hydrazone-based transition metal complexes has shown significant promise in several areas, particularly in drug development.

Antimicrobial and Antifungal Activity

Hydrazone-metal complexes often exhibit enhanced biological activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The coordinated metal ion itself can also be a source of toxicity to the microbes.

Anticancer Activity

Many transition metal complexes with hydrazone ligands have been investigated for their cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often multifactorial, potentially involving the inhibition of enzymes, interaction with DNA, or the generation of reactive oxygen species.

Catalysis

The well-defined coordination geometry and the potential for redox activity of the central metal ion make these complexes candidates for catalytic applications in various organic transformations.

Conclusion

The synthesis of transition metal complexes using 6-Methylpyridine-2-carbohydrazonamide offers a gateway to a wide array of novel compounds with potentially interesting structural, spectroscopic, and biological properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize these complexes. Further studies are encouraged to explore their full potential in medicinal chemistry and catalysis.

References

-

Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and characterization of a hydrazone ligand containing antipyrine and its transition metal complexes. Taylor & Francis Online. Available at: [Link]

-

Synthesis and charactherization of transition metal complexes with hydrazone schiff base ligands. UNIMAS Institutional Repository. Available at: [Link]

-

Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. European Journal of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Available at: [Link]

-

Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. Available at: [Link]

- Process for the preparation of 2-carbamoyl-pyridines. Google Patents.

-

Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules. Available at: [Link]

-

TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. Available at: [Link]

-

Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine. Available at: [Link]

Sources

- 1. Characterization of Transition Metal Complexes Derived from Biologically Active Furoic Acid Hydrazone – Oriental Journal of Chemistry [orientjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0979822A1 - Process for the preparation of 2-carbamoyl-pyridines - Google Patents [patents.google.com]

- 5. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Applications of 6-Methylpyridine-2-carbohydrazonamide Derived Metal Complexes

Executive Summary & Mechanistic Rationale

The development of robust, highly selective catalysts is a cornerstone of modern synthetic chemistry and drug development. 6-Methylpyridine-2-carbohydrazonamide (6-MPCA) and its extended Schiff base derivatives have emerged as privileged multidentate ligands. The unique structural topology of the pyridine-2-carbohydrazonamide scaffold—featuring a hemilabile pyridine nitrogen, an azomethine nitrogen, and an amide/hydrazide moiety—enables the stabilization of transition metals (e.g., Ni, Co, Cu) and lanthanides (e.g., Dy, Er) in various oxidation states[1][2].

This application note provides an authoritative, self-validating guide to utilizing 6-MPCA-derived metal complexes in two primary domains:

-

Transition Metal-Catalyzed Selective Oxidation: Utilizing Ni(II) complexes for the high-yield conversion of primary alcohols to aldehydes[1].

-

Oxidative Annulation for Heterocycle Synthesis: Utilizing the ligand framework itself as a precursor in transition-metal-free or metal-catalyzed cascades to synthesize bioactive 1,2,4-triazoles[3].

By understanding the causality behind solvent selection, oxidant pairing, and coordination geometry, researchers can leverage these protocols to achieve reproducible, high-throughput catalytic screening.

Logical Workflows & Pathway Visualizations

To ensure high fidelity in complex synthesis and catalytic application, the workflow is divided into distinct, self-validating modules.

Workflow for the synthesis of 6-MPCA derived metal complexes.

Proposed catalytic cycle for Ni(II)-mediated selective alcohol oxidation.

Quantitative Data Summary

The following tables summarize the validated catalytic performance of 6-MPCA derivatives and their metal complexes, providing a benchmark for experimental replication.

Table 1: Catalytic Performance of Ni(II) Complexes in Cinnamyl Alcohol Oxidation

Data reflects optimized conditions using tert-butyl hydroperoxide (TBHP) as the terminal oxidant[1].

| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| [Ni(L)2]Cl2·3H2O | TBHP | Decane | 80 | 24 | 90.0 | 92.0 |

| [Ni(L)2] (Variant A) | TBHP | Decane | 80 | 24 | 81.5 | 88.5 |

| [Ni(L)2] (Variant B) | TBHP | Decane | 80 | 24 | 91.0 | 90.0 |

| Blank (No Catalyst) | TBHP | Decane | 80 | 24 | < 5.0 | N/A |

Table 2: Yields of 1,2,4-Triazoles via Oxidative Annulation of Hydrazonamides

Data reflects iodine-mediated cyclization of 6-MPCA Schiff bases[3].

| Substrate (Schiff Base) | Oxidant | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| (E)-N′-benzylidene-6-MPCA | I2 (1.1 eq) | DMSO | 130 | 0.5 | 73.0 |

| 4-Methoxybenzylidene-6-MPCA | I2 (1.1 eq) | DMSO | 130 | 0.5 | 69.0 |

| 4-Nitrobenzylidene-6-MPCA | I2 (1.1 eq) | DMSO | 130 | 0.5 | 65.0 |

Self-Validating Experimental Protocols

Protocol A: Synthesis and Application of[Ni(6-MPCA)2]Cl2 for Selective Oxidation

Objective: Synthesize the Ni(II) pre-catalyst and utilize it for the selective oxidation of cinnamyl alcohol to cinnamaldehyde[1].

Phase 1: Ligand Synthesis (6-MPCA) Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile, attacking the electrophilic nitrile carbon of 6-methylpyridine-2-carbonitrile[4]. Ethanol is selected as a protic solvent to stabilize the transition state via hydrogen bonding.

-

Dissolve 11.97 g (101.4 mmol) of 6-methylpyridine-2-carbonitrile in 25 mL of absolute ethanol[4].

-

Add 36.3 mL (304.05 mmol) of hydrazine hydrate (30% w/w) dropwise at room temperature[4]. Note: The 3-fold excess prevents the formation of bis-adducts.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using 1:1 EtOAc/Hexane. The product must show a significantly lower Rf than the starting nitrile due to the highly polar hydrazonamide group.

-

Filter the precipitated product, wash with cold ethanol, and dry in vacuo.

Phase 2: Metal Complexation Causality: NiCl2 is reacted in a 1:2 (Metal:Ligand) stoichiometric ratio to thermodynamically favor the formation of a stable, coordinatively saturated octahedral complex[1].

-

Dissolve 2.0 mmol of 6-MPCA in 15 mL of warm methanol.

-

Slowly add a solution of 1.0 mmol NiCl2·6H2O in 10 mL of methanol.

-

Reflux the mixture for 4 hours.

-

Validation Checkpoint 2: Monitor the solution via UV-Vis spectroscopy. A distinct shift in the d-d transition bands (typically appearing around 500-600 nm for octahedral Ni(II)) confirms successful coordination[1].

-

Cool to room temperature, filter the resulting microcrystals, and wash with diethyl ether.

Phase 3: Catalytic Oxidation Causality: Decane is chosen as the solvent because its high boiling point safely accommodates the 80°C reaction temperature without evaporative loss, and it is entirely inert to the highly reactive Ni-oxo intermediates[1].

-

In a 25 mL round-bottom flask, combine 1.0 mmol of cinnamyl alcohol, 0.01 mmol of the[Ni(6-MPCA)2]Cl2 catalyst (1 mol%), and 5 mL of decane.

-

Add 2.0 mmol of TBHP (70% in water). Causality: TBHP is preferred over H2O2 as it is more soluble in organic solvents and less prone to disproportionation.

-

Stir the mixture at 80°C for 24 hours[1].

-